(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-nitrofurfural with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for biological studies.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The biological activity of (5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with various molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can bind to and inhibit the activity of specific enzymes, disrupting essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Known for its antimicrobial and anticancer activities.
This compound derivatives: Modified versions of the parent compound with enhanced or altered biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a nitrofuran moiety and a thiazolidinone ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H4N2O4S2 |
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Molecular Weight |
256.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H4N2O4S2/c11-7-5(16-8(15)9-7)3-4-1-2-6(14-4)10(12)13/h1-3H,(H,9,11,15)/b5-3- |
InChI Key |
XKOJFDZTGIPXLG-HYXAFXHYSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C\2/C(=O)NC(=S)S2 |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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